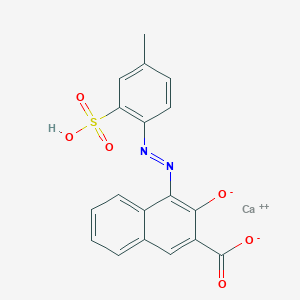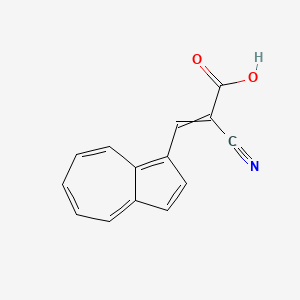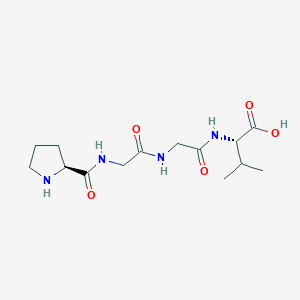
Lithol Rubine BK
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithol Rubine BK is a reddish synthetic azo dye, known for its vibrant magenta color when printed. It is slightly soluble in hot water, insoluble in cold water, and insoluble in ethanol. When dissolved in dimethylformamide, its absorption maximum lies at about 442 nanometers . This compound is commonly used in dyeing plastics, paints, printing inks, and textiles. It is also used as a food dye with the European Union’s E number E180 .
Preparation Methods
Lithol Rubine BK is prepared by azo coupling with 3-hydroxy-2-naphthoic acid . The synthetic route involves the reaction of 3-hydroxy-2-naphthoic acid with 4-methyl-2-sulfonatophenylhydrazine under acidic conditions to form the azo compound. The reaction conditions typically include maintaining a temperature of around 0-5°C to ensure the stability of the diazonium salt formed during the process . Industrial production methods involve large-scale azo coupling reactions, followed by filtration, washing, and drying to obtain the final product as a red powder .
Chemical Reactions Analysis
Lithol Rubine BK undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products depending on the reagents used.
Reduction: The azo group can be reduced to form amines. Common reducing agents include sodium dithionite and zinc dust.
Substitution: The sulfonate group can undergo substitution reactions with nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific oxidizing or reducing agents, and controlled temperatures. Major products formed from these reactions include different derivatives of the original azo compound .
Scientific Research Applications
Lithol Rubine BK has a wide range of scientific research applications:
Chemistry: Used as a standard dye in various analytical techniques, including spectrophotometry.
Biology: Employed in staining techniques for microscopic analysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with certain drugs.
Industry: Widely used in the textile, paint, and printing industries for its vibrant color and stability
Mechanism of Action
The mechanism of action of Lithol Rubine BK involves its ability to form stable complexes with various substrates. The azo group in the compound can interact with different molecular targets, leading to changes in the absorption and emission properties of the dye. This interaction is influenced by the pH of the environment and the presence of other ions or molecules .
Comparison with Similar Compounds
Lithol Rubine BK is compared with other similar azo dyes, such as:
- Pigment Rubine
- Carmine 6B
- Brilliant Carmine 6B
- Permanent Rubin L6B
These compounds share similar structures and properties but differ in their specific applications and stability under different conditions. This compound is unique due to its specific absorption maximum and its use as a standard magenta dye in printing processes .
Properties
Molecular Formula |
C18H12CaN2O6S |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
calcium;4-[(4-methyl-2-sulfophenyl)diazenyl]-3-oxidonaphthalene-2-carboxylate |
InChI |
InChI=1S/C18H14N2O6S.Ca/c1-10-6-7-14(15(8-10)27(24,25)26)19-20-16-12-5-3-2-4-11(12)9-13(17(16)21)18(22)23;/h2-9,21H,1H3,(H,22,23)(H,24,25,26);/q;+2/p-2 |
InChI Key |
PZTQVMXMKVTIRC-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)[O-])[O-])S(=O)(=O)O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(2-Propylheptyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B12516316.png)

![4-[4-(4-Carboxyphenyl)-1,4-diphenylbuta-1,3-dien-1-yl]benzoic acid](/img/structure/B12516319.png)
![6-(2-Nitrophenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12516325.png)
![1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(thieno[2,3-d]pyrimidin-4-yloxy)ethan-1-one](/img/structure/B12516329.png)
![3-(4-Bromophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one](/img/structure/B12516332.png)
![4-[2-(2-Methoxyethoxy)ethoxy]butane-1,2-diol](/img/structure/B12516334.png)




![2-Hydroxy-N-[(2-nitrobenzoyl)carbamothioyl]benzamide](/img/structure/B12516376.png)
![4-[4-(Benzyloxy)-6-tert-butylpyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12516377.png)
![4,4'-[Ethane-1,2-diylbis(azanediylmethylene)]di(benzene-1,2,3-triol)](/img/structure/B12516385.png)
